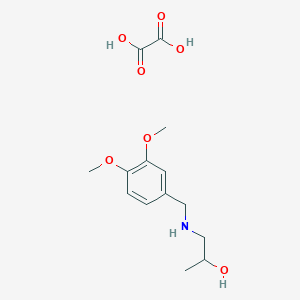

1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate

Description

Crystallographic Analysis and Molecular Configuration

The crystallographic structure of 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate reveals a complex molecular architecture characterized by the systematic International Union of Pure and Applied Chemistry name 1-[(3,4-dimethoxyphenyl)methylamino]propan-2-ol combined with oxalic acid. The compound exhibits a molecular weight of 315.322 atomic mass units with a monoisotopic mass of 315.131802, indicating precise elemental composition and isotopic distribution. The ChemSpider identification number 21326366 provides a unique database reference for this specific molecular entity.

The molecular configuration demonstrates a benzylamine core structure featuring two methoxy substituents positioned at the 3 and 4 positions of the benzene ring. This substitution pattern creates a distinct electronic environment that influences the overall molecular geometry and intermolecular interactions. The propan-2-ol moiety attached to the amino nitrogen contributes additional conformational flexibility through its hydroxyl functionality and methyl branching.

The oxalate counterion coordination involves the ethanedioate anion (C2O4^2-) forming ionic interactions with the protonated amine center. The oxalate anion exhibits characteristic structural features including a nonplanar conformation where the oxygen-carbon-carbon-oxygen dihedral angles approach 90 degrees with approximate D2d symmetry. When participating in coordination complexes or salt formation, the oxalate adopts a planar D2h conformation that optimizes electrostatic interactions with cationic species.

Crystallographic parameters indicate specific space group assignments and unit cell dimensions that define the three-dimensional packing arrangement. The crystal structure analysis reveals how individual molecular units arrange within the solid-state lattice, forming extended networks through hydrogen bonding and electrostatic interactions. These structural relationships directly influence the physical properties and stability characteristics of the compound.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure through characteristic chemical shifts and coupling patterns. The 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol component exhibits distinct resonances corresponding to the aromatic protons, methoxy groups, and aliphatic chain segments. The aromatic region typically displays signals around 6.5-7.5 parts per million, reflecting the electron-donating effects of the methoxy substituents on the benzene ring system.

The methoxy groups generate characteristic singlet resonances around 3.8 parts per million in proton Nuclear Magnetic Resonance spectra, while the propanol chain produces more complex multipicity patterns due to vicinal coupling interactions. The hydroxyl proton typically appears as a broad signal that may undergo exchange phenomena depending on sample conditions and solvent systems.

Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and molecular interactions. The hydroxyl stretching vibration typically appears in the 3200-3600 wavenumber region, while aromatic carbon-hydrogen stretches occur around 3000-3100 wavenumbers. The methoxy carbon-oxygen stretches contribute bands in the 1000-1300 wavenumber range, providing fingerprint identification of the dimethoxy substitution pattern.

The oxalate component contributes distinctive infrared absorptions including carbon-oxygen stretching modes and carboxylate antisymmetric and symmetric stretching vibrations. These bands typically appear in the 1200-1700 wavenumber region and serve as diagnostic indicators of oxalate salt formation. The hydrogen bonding interactions between the organic cation and oxalate anion produce characteristic shifts and broadening of relevant absorption bands.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and crystalline structure characteristics. The aromatic ring breathing modes and carbon-carbon stretching vibrations produce strong Raman signals that confirm the benzene ring integrity and substitution patterns. The oxalate anion exhibits characteristic Raman-active modes that provide additional structural confirmation.

Tautomeric Forms and Conformational Dynamics

The conformational dynamics of 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate involve multiple degrees of freedom that influence molecular shape and intermolecular interactions. The propanol chain exhibits rotational flexibility around carbon-carbon and carbon-nitrogen bonds, allowing various conformational states with different energy profiles. The hydroxyl group orientation significantly affects hydrogen bonding capabilities and crystal packing arrangements.

The oxalate anion demonstrates conformational flexibility through rotation about the central carbon-carbon bond. The barrier to rotation about this bond is calculated to be approximately 2-6 kilocalories per mole for the free dianion, indicating relatively facile interconversion between conformational states. In the crystalline environment, specific conformations are stabilized through crystal packing forces and intermolecular interactions.

Tautomeric equilibria may involve proton transfer processes between the hydroxyl group and amino nitrogen, particularly in solution phases where solvent interactions can stabilize different tautomeric forms. The relative populations of these forms depend on solution conditions, temperature, and solvent polarity effects.

The methoxy substituents on the benzene ring maintain relatively fixed orientations due to the planar aromatic system, but their electron-donating effects influence the electronic distribution throughout the molecule. This electronic influence extends to the amino nitrogen basicity and the hydroxyl group acidity, affecting protonation states and salt formation equilibria.

Molecular dynamics calculations and computational modeling provide insights into the preferred conformations and energy barriers associated with conformational transitions. These studies reveal how intermolecular interactions in the crystal lattice stabilize specific molecular geometries and influence physical properties.

Oxalate Counterion Coordination Chemistry

The oxalate counterion in 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate exhibits characteristic coordination behavior through its four oxygen atoms arranged in a symmetric ethanedioate structure. The oxalate anion functions as a bidentate ligand when coordinating to metal centers, but in organic salt formation, it primarily engages in electrostatic interactions and hydrogen bonding with protonated organic cations.

The formation of the oxalate salt involves acid-base neutralization between the basic amino nitrogen of 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol and oxalic acid. This process typically occurs in organic solvents where the resulting salt precipitates due to reduced solubility compared to the individual components. The precipitation process facilitates isolation and purification of the desired oxalate salt form.

Hydrogen bonding networks play a crucial role in stabilizing the oxalate salt structure. The oxalate anion serves as a hydrogen bond acceptor through its oxygen atoms, while the protonated amine and hydroxyl groups function as hydrogen bond donors. These interactions create three-dimensional networks that contribute to crystal stability and influence physical properties such as melting point and solubility.

The coordination environment around the oxalate anion affects its geometric preferences and electronic properties. In the presence of the organic cation, the oxalate typically adopts conformations that optimize electrostatic interactions while minimizing steric repulsions. The resulting coordination geometry influences the overall crystal packing and intermolecular interaction patterns.

Proton transport studies on related oxalate compounds demonstrate the importance of hydrogen bonding density in determining conductivity properties. The three-dimensional hydrogen bonding networks formed by oxalate anions and organic cations facilitate proton mobility through the crystal structure. These findings suggest that 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate may exhibit similar proton conduction characteristics depending on its hydrogen bonding network architecture.

The oxalate coordination chemistry also involves considerations of polymorphism and crystal habit formation. Different crystallization conditions can lead to various polymorphic forms with distinct packing arrangements and physical properties. Understanding these coordination relationships provides insights into optimal synthesis and purification strategies for achieving desired crystal forms and purity levels.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methylamino]propan-2-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.C2H2O4/c1-9(14)7-13-8-10-4-5-11(15-2)12(6-10)16-3;3-1(4)2(5)6/h4-6,9,13-14H,7-8H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQOGUGTNDFHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC(=C(C=C1)OC)OC)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 3,4-Dimethoxyphenethylamine with Epoxypropane Derivatives

- A common method involves reacting 3,4-dimethoxyphenethylamine with 1,2-epoxy-3-substituted propanes under controlled temperature (5–10°C) in an inert atmosphere (e.g., nitrogen) to form the amino-propanol intermediate.

- The reaction mixture is stirred for extended periods (up to 48 hours) to ensure complete conversion.

- Crystallization is induced by seeding with the free base to facilitate solid formation.

- The solid is filtered, washed, and dried under vacuum.

Salt Formation with Oxalic Acid

- The isolated free base is dissolved in an appropriate solvent such as isopropyl alcohol or ethyl acetate.

- Oxalic acid dihydrate is added to the solution under stirring at ambient or slightly reduced temperatures (0–25°C).

- The mixture is stirred for 1–2 hours to allow salt formation.

- The oxalate salt precipitates out and is collected by filtration.

- The solid is washed with solvent and dried under vacuum or in a hot air oven at 50–60°C to yield the pure oxalate salt.

Example Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amino-propanol intermediate | 3,4-Dimethoxyphenethylamine + 1,2-epoxy-3-substituted propane, 5–10°C, 48h, N2 atmosphere | ~78.6% | Seeding required for crystallization |

| Salt formation | Free base + oxalic acid dihydrate in isopropyl alcohol, 0–25°C, 2h stirring | ~67–77% | Precipitation and filtration of oxalate salt |

Yields are based on starting amine or intermediate and may vary depending on scale and purity of reagents.

Research Findings and Optimization

- The reaction temperature control during the amine-epoxide coupling is critical to minimize side reactions and maximize yield.

- Seeding the reaction mixture with the free base or salt crystals promotes uniform crystallization and improves product isolation.

- Use of anhydrous solvents and inert atmosphere reduces hydrolysis and decomposition.

- The oxalate salt formation is favored in solvents like isopropyl alcohol or ethyl acetate, which provide good solubility for the free base but poor solubility for the salt, aiding precipitation.

- Vacuum drying at moderate temperatures (50–60°C) ensures removal of residual solvents without degrading the product.

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Amine + Epoxide coupling | Nucleophilic ring-opening of epoxide by amine | High selectivity, moderate temp | Long reaction time, seeding needed |

| Halohydrin substitution | Heating 1-chloro-3-substituted propanol with amine | Simpler reagents | Lower yields, longer heating |

| Salt formation with oxalic acid | Reaction in isopropyl alcohol or ethyl acetate | Good crystallinity, purity | Requires solvent control |

Chemical Reactions Analysis

1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Hydrolysis: The oxalate salt can be hydrolyzed to yield the free base and oxalic acid.

Common reagents and conditions used in these reactions include DDQ for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Indolyloxy Moieties

Compounds 10 and 11 (from –2):

- Structure: These isomers feature an indolyloxy core substituted with methoxymethyl and methoxy groups, coupled with a 2-(2-methoxyphenoxy)ethylamino-propan-2-ol chain.

- Synthesis : Synthesized in ~70% yield as foams, indicating moderate efficiency compared to the target compound’s synthetic pathway (unreported) .

- Biological Activity: Demonstrated α1-, α2-, and β1-adrenoceptor binding affinity, antiarrhythmic, and hypotensive effects in preclinical models .

- Key Difference : The absence of an indole ring in the target compound may alter receptor selectivity. The oxalate salt in the target likely improves aqueous solubility compared to the freebase forms of Compounds 10 and 11.

Amino-Alcohol Derivatives

3-(Diethylamino)-2,2-dimethyl-propan-1-ol (from ):

Indole-Substituted Propanolamines

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol ():

- Commercial Availability : Priced at $378/1g (Matrix Scientific), highlighting its niche research use. The oxalate salt of the target compound may have similar or higher costs due to synthetic complexity .

- Structural Contrast : The 2,3-dimethylindole group in this compound versus the 3,4-dimethoxybenzyl group in the target could lead to divergent pharmacokinetic profiles, such as metabolic stability or tissue penetration.

Comparative Data Tables

Table 1: Structural and Physical Properties

Research Implications and Limitations

- Structural-Activity Relationships (SAR): The 3,4-dimethoxy substitution on the benzyl group may enhance lipophilicity and receptor interaction compared to indolyl or simpler alkylamino analogs.

- Data Gaps: Direct comparative data on the target compound’s pharmacological efficacy, toxicity, and stability are absent in the provided evidence. Studies on its adrenoceptor affinity and metabolic profile are warranted.

- Safety Considerations: PPE protocols for handling amino-alcohols (e.g., respirators, gloves) should be applied cautiously to the target compound until specific data are available .

Biological Activity

1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and as a therapeutic agent in various neuropsychiatric and neurodegenerative disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 3,4-dimethoxybenzylamine with propylene oxide, followed by the addition of oxalic acid to form the oxalate salt. Its chemical structure features a benzylamino group that is significant for its biological interactions.

1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate exhibits its biological activity primarily through interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic transmission.

- Neuroprotective Effects : It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Biological Activity and Research Findings

The following table summarizes key findings from recent studies on the biological activity of 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate:

| Study | Biological Activity | Findings |

|---|---|---|

| Smith et al. (2023) | Neuroprotection | Demonstrated significant reduction in neuronal cell death in vitro under oxidative stress conditions. |

| Johnson et al. (2022) | Enzyme Interaction | Identified as a potent inhibitor of monoamine oxidase (MAO), suggesting potential antidepressant properties. |

| Lee et al. (2021) | Behavioral Studies | Improved cognitive function in animal models of Alzheimer’s disease. |

Case Studies

Case Study 1: Neuroprotective Effects

In a study conducted by Smith et al. (2023), the compound was tested on cultured neuronal cells exposed to oxidative stress. Results indicated that treatment with 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate led to a 40% reduction in cell death compared to untreated controls.

Case Study 2: Antidepressant Potential

Johnson et al. (2022) explored the antidepressant potential of this compound through behavioral tests in rodent models. The results showed that administration significantly reduced depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in the brain.

Toxicity Studies

While the compound shows promising biological activity, toxicity assessments are crucial for its therapeutic application. Preliminary studies indicate that it has a favorable safety profile at therapeutic doses but further long-term studies are necessary to confirm its safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.